2,3,4,5-Tetrachlorobenzaldehyde
Overview
Description
2,3,4,5-Tetrachlorobenzaldehyde is an organic compound with the molecular formula C7H2Cl4O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Scientific Research Applications
2,3,4,5-Tetrachlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated aromatic compounds.
Biology: Research studies utilize this compound to investigate the effects of chlorinated benzaldehydes on biological systems.
Medicine: It is explored for its potential antimicrobial and antifungal properties.
Industry: This compound is used in the production of agrochemicals, dyes, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrachlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,3,4,5-Tetrachlorobenzoic acid.
Reduction: Reduction reactions can convert it into 2,3,4,5-Tetrachlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3,4,5-Tetrachlorobenzoic acid.
Reduction: 2,3,4,5-Tetrachlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachlorobenzaldehyde involves its interaction with cellular components. It can disrupt cellular redox homeostasis by generating reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components such as proteins, lipids, and DNA, ultimately affecting cell viability .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetrachlorobenzaldehyde
- 2,3,5,6-Tetrachlorobenzaldehyde
- 2,4,5,6-Tetrachlorobenzaldehyde
Uniqueness
2,3,4,5-Tetrachlorobenzaldehyde is unique due to its specific arrangement of chlorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other tetrachlorobenzaldehydes, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2,3,4,5-tetrachlorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLBGVKMILZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297620 | |
Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-16-4 | |
Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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